molecular formula C18H14N2O5 B2381899 Methyl 4-(2-(2,3-dioxoindolin-1-yl)acetamido)benzoate CAS No. 609796-09-0

Methyl 4-(2-(2,3-dioxoindolin-1-yl)acetamido)benzoate

Cat. No. B2381899
CAS RN: 609796-09-0
M. Wt: 338.319
InChI Key: JTQJOUNGVJZEQW-UHFFFAOYSA-N
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Description

“Methyl 4-(2-(2,3-dioxoindolin-1-yl)acetamido)benzoate” is a chemical compound. It is related to the class of compounds known as isoindolinones . Isoindolinones are important heterocyclic compounds found in a variety of natural products and synthetic biologically active compounds .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a 3,3-disubstituted isoindolinone, methyl 2-(1-methyl-3-oxoisoindolin-1-yl)acetate, was synthesized by means of the decarboxylation reaction of dimethyl 2-(1-methyl-3-oxoisoindolin-1-yl)malonate, under Krapcho reaction conditions .

Scientific Research Applications

Synthesis and Evaluation for Anti-inflammatory Properties

One study synthesized a series of novel compounds, including derivatives of Methyl 4-(2-(2,3-dioxoindolin-1-yl)acetamido)benzoate, evaluated for their anti-inflammatory activity using both in vitro and in vivo models. These compounds demonstrated promising anti-inflammatory effects. The study also explored the compounds' molecular docking to understand their binding affinity towards human serum albumin, indicating potential therapeutic applications (A. P. Nikalje, N. Hirani, R. Nawle, 2015).

Anticonvulsant and Antidepressant Effects

Another research project synthesized derivatives of this compound to assess their anticonvulsant and antidepressant activities. The study identified several compounds with protective effects against seizures induced by pentylenetetrazole and potent antidepressant-like activities in animal models. This highlights the potential of these compounds in developing treatments for neurological disorders (Xing-Hua Zhen et al., 2015).

Mesogenic Schiff Bases Synthesis

Research into the synthesis and mesophase characterization of isoindoline-1,3-dione-based mesogenic Schiff bases reveals the creation of compounds with liquid crystalline behavior. These findings are significant for the development of new materials with potential applications in electronics and photonics (R. Dubey et al., 2018).

Pharmaceutical Intermediate Synthesis

A general and efficient method for the benzylation of 1,3-dicarbonyl compounds, including this compound, was developed, demonstrating the compound's utility in synthesizing pharmacologically relevant molecules. This method uses iron chloride hexahydrate as a catalyst, highlighting a cost-effective approach to synthesizing complex organic molecules (Jette Kischel et al., 2007).

Future Directions

The future directions of research on this compound could involve further investigation into its synthesis, chemical reactions, mechanism of action, and potential applications in various fields. This could include exploring its potential anticonvulsant and antidepressant effects , as well as its potential use in the synthesis of other compounds .

Mechanism of Action

Target of Action

It is a versatile chemical compound with diverse applications in scientific research, particularly in drug discovery, organic synthesis, and medicinal chemistry.

Biochemical Pathways

As a compound with potential in drug discovery and medicinal chemistry

Result of Action

Given its potential applications in scientific research, it is likely that the compound has significant effects at the molecular and cellular levels, but specific details are currently lacking.

properties

IUPAC Name

methyl 4-[[2-(2,3-dioxoindol-1-yl)acetyl]amino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O5/c1-25-18(24)11-6-8-12(9-7-11)19-15(21)10-20-14-5-3-2-4-13(14)16(22)17(20)23/h2-9H,10H2,1H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTQJOUNGVJZEQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3C(=O)C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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